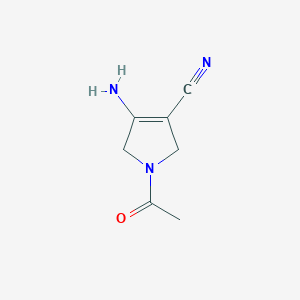

1-Acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile

説明

Structural Characterization of 1-Acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-acetyl-4-amino-2,5-dihydropyrrole-3-carbonitrile. This designation reflects the presence of several key structural features: an acetyl group attached to the nitrogen atom at position 1, an amino group at position 4, and a nitrile group at position 3 of the dihydropyrrole ring system. The molecular formula C₇H₉N₃O indicates the presence of seven carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. The molecular weight has been determined to be 151.17 grams per mole.

The compound is cataloged under Chemical Abstracts Service number 2125-74-8, providing a unique identifier for database searches and regulatory purposes. Alternative nomenclature includes 1-acetyl-3-amino-4-cyano-3-pyrroline, which emphasizes the cyclic unsaturated nature of the core structure. The systematic naming convention follows standard organic chemistry principles, with the dihydropyrrole ring serving as the parent structure and substituents numbered according to International Union of Pure and Applied Chemistry rules.

X-ray Crystallography and Three-Dimensional Conformational Studies

While specific X-ray crystallographic data for this compound was not extensively detailed in the available literature, related pyrrole derivatives have provided valuable insights into the three-dimensional conformational preferences of similar compounds. Research on analogous acetylated pyrrole derivatives has demonstrated the importance of crystal packing forces and intramolecular hydrogen bonding in determining solid-state conformations.

The dihydropyrrole ring system adopts a puckered conformation rather than a planar arrangement, which influences the spatial orientation of the substituent groups. The acetyl group at the nitrogen position can adopt different rotational conformers, with the carbonyl oxygen potentially forming weak interactions with neighboring molecules in the crystal lattice. The amino group at position 4 contributes to the overall polarity of the molecule and may participate in hydrogen bonding networks within crystalline structures.

Conformational analysis suggests that the molecule exhibits restricted rotation around the nitrogen-acetyl bond due to partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This phenomenon has been observed in related acetylated nitrogen heterocycles and contributes to the overall molecular rigidity.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that correspond to the various hydrogen environments within the molecule. Based on related pyrrole derivatives, the acetyl methyl group typically appears as a singlet in the range of 2.0-2.5 parts per million.

The methylene protons of the dihydropyrrole ring system display distinct chemical shifts and coupling patterns that reflect their chemical environment and stereochemistry. The amino group protons generally appear as an exchangeable broad signal, often around 4-5 parts per million, which can be confirmed through deuterium oxide exchange experiments. The ring protons show characteristic multiplicities based on their coupling relationships with adjacent carbon-bound hydrogens.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with the nitrile carbon typically appearing around 114-120 parts per million as a characteristic quaternary carbon signal. The carbonyl carbon of the acetyl group resonates in the range of 170-180 parts per million, while the aromatic and aliphatic carbons of the pyrrole ring appear at their expected chemical shift values based on their hybridization and electronic environment.

Infrared Spectroscopy and Functional Group Identification

Infrared spectroscopy serves as a powerful tool for identifying the functional groups present in this compound. The spectrum exhibits several characteristic absorption bands that correspond to specific vibrational modes of the constituent functional groups. The nitrile group produces a sharp, intense absorption band typically observed around 2196 wavenumbers, which is characteristic of the carbon-nitrogen triple bond stretching vibration.

The amino group contributes multiple absorption features to the infrared spectrum, including symmetric and asymmetric nitrogen-hydrogen stretching vibrations typically observed in the 3300-3500 wavenumber region. These bands may appear as doublets due to the primary nature of the amino group. The acetyl carbonyl group produces a strong absorption band around 1650-1680 wavenumbers, corresponding to the carbon-oxygen double bond stretching vibration.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Nitrile (C≡N) | 2196 | Strong | C≡N stretching |

| Amino (NH₂) | 3300-3500 | Medium-Strong | N-H stretching |

| Carbonyl (C=O) | 1650-1680 | Strong | C=O stretching |

| Aromatic (C=C) | 1580-1600 | Medium | C=C stretching |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and fragmentation behavior of this compound. The molecular ion peak appears at mass-to-charge ratio 151, corresponding to the molecular weight of the compound. The exact mass has been determined to be 151.074561919 daltons using high-resolution mass spectrometry techniques.

The fragmentation pattern reveals characteristic losses that provide structural information about the molecule. Gas chromatography-mass spectrometry analysis shows significant fragment ions at mass-to-charge ratios 43, 108, and 151. The base peak at mass-to-charge ratio 43 likely corresponds to the acetyl cation (CH₃CO⁺), formed through alpha-cleavage adjacent to the nitrogen atom. The fragment at mass-to-charge ratio 108 represents the loss of the acetyl group from the molecular ion, indicating the relative stability of the remaining pyrrole framework.

特性

IUPAC Name |

1-acetyl-4-amino-2,5-dihydropyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-3-6(2-8)7(9)4-10/h3-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUGIQHADKXDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=C(C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337128 | |

| Record name | 1-Acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2125-74-8 | |

| Record name | 1-Acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Paal-Knorr Pyrrole Synthesis and Its Modifications

The Paal-Knorr synthesis is a classical method involving the cyclization of 1,4-dicarbonyl compounds with amines to form pyrroles. Modifications of this method have allowed the introduction of amino and cyano groups on the pyrrole ring.

General Procedure: Reaction of 1,4-diketones with ammonia or primary amines under acidic or neutral conditions leads to substituted pyrroles. For example, cerium(IV) ammonium nitrate (CAN) has been used as a catalyst to promote Paal-Knorr cyclization at room temperature, affording pyrroles with amino substituents.

Application to this compound: The acetyl group can be introduced via acetylation of the pyrrole nitrogen after ring formation, or by using acetylated amines in the cyclization step. The cyano group at position 3 can be introduced by using 1,4-dicarbonyl precursors bearing a cyano substituent or by subsequent functional group transformations.

Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of α-aminocarbonyl compounds with compounds having active methylene groups adjacent to carbonyls.

Mechanism: α-Aminoketones react with active methylene compounds such as malononitrile to form 2-aminopyrroles with cyano substituents at position 3, closely related to the target compound.

Preparation of α-Aminoketones: These can be generated in situ from α-haloketones and primary amines or by condensation of α-hydroxyketones with amines. The in situ generation avoids dimerization issues common with free α-aminocarbonyls.

Synthesis Example: Reaction of phenacyl bromide with primary amines followed by condensation with malononitrile yields 2-amino-3-cyano-pyrroles, structurally related to this compound.

Reaction of α-Haloketones with Active Methylene Compounds and Ammonia Derivatives

Hantzsch-type synthesis: α-Haloketones react with 1,3-dicarbonyl compounds and ammonia or amines to form pyrroles. Modifications of this method have allowed the synthesis of 2-aminopyrroles with cyano groups.

Example: Condensation of ethoxycarbonyl acetamidine with α-haloketones produces 2-aminopyrroles, which can be further functionalized to introduce acetyl groups.

Comparative Data Table of Preparation Methods

Research Findings and Mechanistic Insights

Mechanistic Studies: Density Functional Theory (DFT) calculations have been used to elucidate mechanisms of base-catalyzed cyclizations involving cyano and amino groups, providing insight into regioselectivity and ring closure steps.

Catalyst Effects: Use of cerium(IV) ammonium nitrate (CAN) and bismuth nitrate as catalysts in Paal-Knorr and related reactions enhances yields and selectivity at mild conditions.

In Situ Generation of Intermediates: To prevent side reactions such as dimerization of α-aminoketones, in situ generation from α-haloketones or α-hydroxyketones is a key strategy.

Functional Group Compatibility: The methods tolerate various substituents, allowing the introduction of acetyl, amino, and cyano groups in a controlled manner.

化学反応の分析

Types of Reactions: 1-Acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and acetyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, acids, and bases are employed under various conditions.

Major Products: The major products formed from these reactions include substituted pyrrole derivatives, amines, and oxo compounds.

科学的研究の応用

1-Acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile is a compound featuring a pyrrole ring, a five-membered heterocyclic structure containing nitrogen atoms. The presence of an acetyl group and an amino group contributes to its reactivity and potential biological properties. It has a molecular formula of and a molecular weight of approximately 151.168 g/mol.

Potential Biological Applications

This compound exhibits various biological activities. The amino group allows potential interactions with biological macromolecules, influencing enzyme activity and other biochemical pathways. Studies suggest that similar compounds may act as inhibitors or activators of specific enzymes, potentially leading to therapeutic applications in treating diseases. Interaction studies indicate that this compound can interact with various biological targets through hydrogen bonding and other non-covalent interactions with proteins or nucleic acids, influencing their function and stability. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects.

Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile | Hydroxy group instead of amino | Different reactivity due to hydroxyl presence |

| 1-Acetyl-2-amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile | Oxo group instead of hydroxyl | Potentially different biological activities |

| 4-Methyl-2,5-dihydropyrrole-3-carbonitrile | Lacks acetyl and amino groups | Less reactive; limited applications |

These comparisons highlight the uniqueness of this compound in terms of its functional groups and potential reactivity profiles.

Pyrrole and Pyrrolidine Analogs in Therapeutics

Pyrrole and pyrrolidine analogs have attracted interest for their diverse pharmacological activities . Studies of pyrrole derivatives reveal that certain compounds specifically inhibit human norovirus RNA-dependent RNA polymerase (RdRp) . Some pyrrole analogs are competitive inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . Certain pyrrole analogs have demonstrated potential in vitro anticancer activity against oral adenosquamous carcinoma and triple-negative human breast cancer cells . Virtual high-throughput screening and in vitro assays have identified pyrrole derivatives as anti-tubercular agents that inhibit ClpP1P2 peptidase in M. tuberculosis . Additionally, novel pyrrolyl benzamide derivatives have shown significant InhA inhibitory activity, and a pyrrole analog has been reported as a potential inhibitor of mycobacteria . New spirooxindolopyrrolidine-embedded indandiones have been synthesized for in vitro anti-tubercular activity .

Synthesis of Pyrrole and Pyrrole-Containing Analogs

作用機序

The mechanism of action of 1-Acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include inhibition of specific enzymes or modulation of receptor activity. Detailed studies on its molecular targets and pathways are ongoing .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of pyrrole derivatives allows for systematic comparisons with 1-acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile. Key analogs and their distinguishing features are summarized below:

Structural Analogues and Substituent Effects

Spectroscopic and Crystallographic Data

- NMR Trends: The amino group in the target compound likely causes downfield shifts in ¹H NMR (e.g., δ 5–6 ppm for NH₂), whereas dimethylamino substituents (e.g., in ) show upfield shifts due to electron donation . Carbonitrile groups consistently appear at ~115–120 ppm in ¹³C NMR across analogs .

- Crystallography: The 4-dimethylamino analog crystallizes in a monoclinic system (P2₁/c) with a density of 1.380 Mg/m³, while nitrobenzylidene derivatives () exhibit similar packing but with stronger π-π interactions due to aromatic substituents .

生物活性

Overview

1-Acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound characterized by its unique pyrrole ring structure, which includes an acetyl group, an amino group, and a nitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C7H9N3O

- Molecular Weight : 151.168 g/mol

- IUPAC Name : 1-acetyl-4-amino-2,5-dihydropyrrole-3-carbonitrile

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, influencing several biochemical pathways. Ongoing research is focused on elucidating these mechanisms further.

Antimicrobial Properties

Studies indicate that compounds similar to this compound exhibit antimicrobial activity. The presence of the amino group allows for potential interactions with biological macromolecules, which can inhibit microbial growth. For instance, related pyrrole derivatives have shown effectiveness against various bacterial strains.

Anticancer Activity

Research has suggested that this compound may possess anticancer properties. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives of pyrrole have demonstrated significant cytotoxicity against various cancer cell lines, including colon cancer and breast cancer cells .

Case Studies

Several studies have been conducted to evaluate the biological activity of pyrrole derivatives:

- Study on Anticancer Activity : A study investigated the effects of pyrrole derivatives on colon cancer cell lines. The results showed that certain derivatives inhibited cell growth significantly, indicating the potential of these compounds in cancer therapy .

- Antimicrobial Evaluation : Another study assessed the antimicrobial effects of pyrrole-based compounds against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds could effectively inhibit bacterial growth, supporting their use as potential antimicrobial agents.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Acetyl-2-hydroxy-4-methyl-2,5-dihydropyrrole-3-carbonitrile | Hydroxy group instead of amino | Different reactivity due to hydroxyl presence |

| 1-Acetyl-2-amino-4-oxo-4,5-dihydropyrrole-3-carbonitrile | Oxo group instead of hydroxyl | Potentially different biological activities |

| 4-Methyl-2,5-dihydropyrrole-3-carbonitrile | Lacks acetyl and amino groups | Less reactive; limited applications |

This table highlights how the specific functional groups in this compound contribute to its distinct biological activity profile.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Acetyl-4-amino-2,5-dihydro-1H-pyrrole-3-carbonitrile and its derivatives?

A common approach involves refluxing precursors with activating agents. For example, in related pyrrole-carbonitrile syntheses, a mixture of 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile and excess 1,1-dimethoxy-N,N-dimethylmethanamine was heated under reflux for 1.5 hours on a water bath, yielding crystalline products after recrystallization from DMF (28% yield) . Key parameters include:

| Parameter | Example Value | Source |

|---|---|---|

| Reflux time | 1.5 hours | |

| Solvent | DMF | |

| Catalyst/Reagent | 1,1-dimethoxy-N,N-dimethylmethanamine |

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Slow evaporation of polar aprotic solvents (e.g., DMF) is effective for obtaining single crystals. For example, yellow prisms of a structurally similar pyrrole-carbonitrile were obtained via slow evaporation, with crystal dimensions 0.40 × 0.20 × 0.10 mm, suitable for MoKα radiation (λ = 0.71073 Å) . Ensure minimal moisture exposure to avoid hydrate formation, which complicates refinement.

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- NMR/FT-IR : Confirm functional groups (e.g., acetyl, cyano) via characteristic peaks.

- Single-crystal X-ray diffraction (SC-XRD) : Resolve bond lengths (e.g., C–N = 1.33–1.38 Å) and dihedral angles (e.g., 53.6° between pyrrole and aryl rings) .

- Elemental analysis : Verify stoichiometry (e.g., C14H13N3O3, Mr = 271.27) .

Advanced Research Questions

Q. How should researchers address data contradictions during X-ray refinement of this compound?

Discrepancies in displacement parameters or bond lengths can arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DFIX, ISOR) to stabilize anisotropic displacement ellipsoids. For example, in a related structure, hydrogen atoms were placed in calculated positions with riding models (C–H = 0.93–0.96 Å, Uiso(H) = 1.2Ueq(C)) to minimize overfitting . Monitor Rint (e.g., 0.040) and R1 (e.g., 0.054) to assess data quality .

Q. What strategies improve the reliability of intermolecular interaction analysis in crystal structures?

Use software suites like WinGX/ORTEP to visualize and quantify non-covalent interactions. For instance, C–H⋯O (2.5–3.0 Å) and C–H⋯C (2.7–3.2 Å) interactions in related compounds stabilize layered ac-plane packing . Validate geometric parameters (e.g., torsion angles: −177.8° to −0.2°) against literature benchmarks .

Q. How can computational modeling predict biological activity based on structural features?

Leverage the compound’s pyrrole core, known for bioactivity in pyranopyrroles . Perform docking studies using the dihedral angle (53.6°) and substituent effects (e.g., acetyl, cyano) to assess binding affinity to targets like enzymes or receptors. Compare with analogues showing fluorescence or antimicrobial properties .

Q. What experimental design considerations are critical for studying structure-property relationships?

- Systematic substitution : Modify substituents (e.g., aryl, thiophenyl) to evaluate electronic effects on reactivity .

- High-throughput screening : Use automated pipelines for crystallographic data collection and refinement (e.g., SHELXC/D/E) .

- Thermal analysis : Correlate melting points (e.g., 482–483 K) with molecular packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。